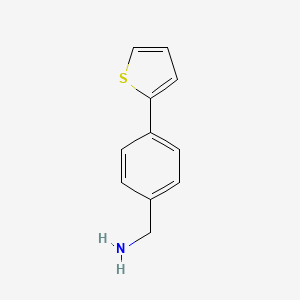

1-(4-Thiophen-2-ylphenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-thiophen-2-ylphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-7H,8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNLMMDEWQZCLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379994 |

Source

|

| Record name | 4-(2-THIENYL)BENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203436-48-0 |

Source

|

| Record name | 4-(2-THIENYL)BENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(thiophen-2-yl)phenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis Pathways for Novel Thiophene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiophene and its derivatives are cornerstone heterocyclic compounds in medicinal chemistry and materials science, owing to their diverse biological activities and unique electronic properties. The development of novel thiophene-containing molecules with tailored functionalities is a continuous pursuit in drug discovery and the creation of advanced organic materials. This technical guide provides a comprehensive overview of key synthetic methodologies for accessing a wide array of novel thiophene derivatives, complete with detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways.

Core Synthetic Strategies

The synthesis of the thiophene ring can be broadly categorized into two approaches: ring-formation reactions (cyclization) and the functionalization of a pre-existing thiophene core. This guide will delve into prominent examples of both, providing actionable insights for laboratory practice.

Ring-Formation Strategies

The Gewald reaction is a powerful and versatile one-pot multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3][4][5] It typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[3][4] The mild reaction conditions and the ready availability of starting materials contribute to its widespread use.[6]

Experimental Protocol: General Procedure for Gewald Synthesis [2]

-

Materials:

-

Ketone or aldehyde (1.0 eq)

-

α-Cyanoester (e.g., ethyl cyanoacetate, malononitrile) (1.0 eq)

-

Elemental sulfur (1.0 eq)

-

Base (e.g., diethylamine, morpholine, piperidine) (catalytic to stoichiometric amount)

-

Solvent (e.g., ethanol, methanol, DMF)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone/aldehyde, α-cyanoester, and solvent.

-

Add the base to the mixture and stir at room temperature for 10-15 minutes.

-

Add elemental sulfur to the reaction mixture.

-

Heat the mixture to a temperature of 40-50 °C and stir for the required time (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and keep it overnight to allow for precipitation.

-

Filter the precipitate, wash with cold ethanol, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

-

Table 1: Examples of Gewald Synthesis of 2-Aminothiophenes

| Ketone/Aldehyde | α-Cyanoester | Base | Solvent | Time (h) | Yield (%) | Reference |

| Cyclohexanone | Malononitrile | Morpholine | Ethanol | 1 | 96 | [7] |

| Acetone | Ethyl cyanoacetate | Diethylamine | Methanol | 2 | 85 | |

| Propiophenone | Malononitrile | Piperidinium borate | Ethanol/Water | 0.5 | 94 | [7] |

| 4-Methylcyclohexanone | Ethyl cyanoacetate | Morpholine | Ethanol | 3 | 88 | [7] |

A classic method for synthesizing substituted thiophenes, the Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent.[8][9][10] Common sulfur sources include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent.[8][10] This method is particularly useful for preparing thiophenes with specific substitution patterns.[9]

Experimental Protocol: Paal-Knorr Synthesis of Tetraphenylthiophene

-

Materials:

-

1,2,3,4-Tetraphenyl-1,4-butanedione (1.0 eq)

-

Phosphorus pentasulfide (P₄S₁₀) (0.5 eq)

-

Solvent (e.g., dry xylene or toluene)

-

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, suspend 1,2,3,4-tetraphenyl-1,4-butanedione in dry xylene.

-

Add phosphorus pentasulfide to the suspension.

-

Heat the reaction mixture to reflux with stirring for 1-2 hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and decant the solvent.

-

Treat the residue with a 10% sodium hydroxide solution and heat to boiling for 15 minutes to hydrolyze any remaining phosphorus compounds.

-

Cool the mixture, filter the solid product, wash thoroughly with water, and then with ethanol.

-

Recrystallize the crude tetraphenylthiophene from a suitable solvent mixture (e.g., ethanol/chloroform) to yield the pure product.

-

Table 2: Examples of Paal-Knorr Thiophene Synthesis

| 1,4-Dicarbonyl Compound | Sulfurizing Agent | Solvent | Yield (%) | Reference |

| Hexane-2,5-dione | P₄S₁₀ | Toluene | 70 | [10] |

| 1,4-Diphenylbutane-1,4-dione | Lawesson's Reagent | Toluene | 85 | [11] |

| 3,4-Dimethylhexane-2,5-dione | P₄S₁₀ | Xylene | 65 | [9] |

Functionalization of the Thiophene Core

Cross-coupling reactions are indispensable tools for the functionalization of the thiophene ring, allowing for the introduction of a wide variety of substituents with high chemo- and regioselectivity.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide or triflate.[12][13] This reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[12][13][14]

Experimental Protocol: Suzuki Coupling of 2-Bromothiophene with Phenylboronic Acid [15]

-

Materials:

-

2-Bromothiophene (1.0 eq)

-

Phenylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)

-

Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

-

-

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon), add 2-bromothiophene, phenylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent(s).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required duration (2-24 hours), monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-phenylthiophene.

-

Table 3: Examples of Suzuki-Miyaura Coupling for Thiophene Functionalization

| Thiophene Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Reference |

| 2-Bromothiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 95 | [12] |

| 3-Bromothiophene | Naphthalene-1-boronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane | 88 | [15] |

| 2,5-Dibromothiophene | Phenylboronic acid (2.2 eq) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85 | [15] |

| Thiophene-2-boronic acid | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | 92 | [16] |

The Stille coupling involves the palladium-catalyzed reaction between an organostannane (tin) compound and an organohalide or triflate.[17][18] While the toxicity of tin reagents is a concern, the Stille reaction is highly effective for creating C-C bonds and is tolerant of a wide range of functional groups.[17][19]

Experimental Protocol: Stille Coupling of 3-Bromothiophene with Tributyl(phenyl)stannane [20][21]

-

Materials:

-

3-Bromothiophene (1.0 eq)

-

Tributyl(phenyl)stannane (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (2-5 mol%)

-

Ligand (optional, e.g., P(o-tol)₃)

-

Anhydrous and degassed solvent (e.g., toluene, DMF)

-

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, add 3-bromothiophene and the palladium catalyst (and ligand if used).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous and degassed solvent via syringe, followed by the tributyl(phenyl)stannane.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring for the necessary time (monitoring by TLC or GC-MS).

-

After completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.

-

Filter the mixture through Celite to remove the precipitated tributyltin fluoride.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

Table 4: Examples of Stille Coupling for Thiophene Functionalization

| Thiophene Substrate | Organostannane | Catalyst | Solvent | Yield (%) | Reference |

| 2-Bromothiophene | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | THF | 92 | [10] |

| 3,4-Dibromothiophene | Tributyl(2-thienyl)stannane (2.2 eq) | Pd₂(dba)₃/P(o-tol)₃ | Toluene | 78 | [20] |

| 2-(Tributylstannyl)thiophene | 4-Iodoanisole | PdCl₂(PPh₃)₂ | DMF | 89 | [10] |

Direct C-H arylation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the thiophene ring.[1][22][23] This methodology involves the palladium-catalyzed coupling of a C-H bond in thiophene with an aryl halide.[1][22]

Experimental Protocol: Direct C-H Arylation of Thiophene with 4-Bromoanisole [1]

-

Materials:

-

Thiophene (1.0 eq)

-

4-Bromoanisole (1.2 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂) (0.1-2 mol%)

-

Ligand (optional)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

-

Additive (optional, e.g., pivalic acid)

-

Solvent (e.g., DMAc, NMP)

-

-

Procedure:

-

Charge a Schlenk tube with 4-bromoanisole, the palladium catalyst, the base, and any additives.

-

Evacuate and backfill the tube with an inert gas.

-

Add thiophene and the degassed solvent via syringe.

-

Heat the reaction mixture to 120-150 °C and stir for the required time (12-24 hours).

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography to yield 2-(4-methoxyphenyl)thiophene.

-

Table 5: Examples of Direct C-H Arylation of Thiophenes

| Thiophene Substrate | Aryl Halide | Catalyst | Base | Solvent | Yield (%) | Reference |

| Thiophene | 4-Bromobenzonitrile | Pd(OAc)₂ | K₂CO₃ | DMAc | 91 | [1] |

| 2-Methylthiophene | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ | K₂CO₃ | DMAc | 85 | [1] |

| Benzo[b]thiophene | 4-Bromoacetophenone | Pd(OAc)₂ | K₂CO₃ | DMAc | 89 | [24] |

| 3-(Methylsulfinyl)thiophene | 4-Iodotoluene | Pd(OAc)₂ | K₂CO₃ | Toluene | 82 | [22] |

Conclusion

The synthetic pathways outlined in this guide represent a powerful toolkit for researchers engaged in the design and synthesis of novel thiophene derivatives. The choice of a particular method will depend on the desired substitution pattern, the availability of starting materials, and the required functional group tolerance. The provided experimental protocols and quantitative data serve as a practical starting point for the implementation of these methodologies in a laboratory setting. Continued innovation in catalytic systems and reaction conditions promises to further expand the accessibility and diversity of this important class of heterocyclic compounds, paving the way for future discoveries in drug development and materials science.

References

- 1. Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. Gewald Reaction [organic-chemistry.org]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 10. Stille reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Stille Coupling [organic-chemistry.org]

- 18. application.wiley-vch.de [application.wiley-vch.de]

- 19. Stille Coupling | NROChemistry [nrochemistry.com]

- 20. benchchem.com [benchchem.com]

- 21. rsc.org [rsc.org]

- 22. Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 24. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Thiophen-2-ylphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thienylphenyl-Methanamine Scaffold

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The molecule 1-(4-Thiophen-2-ylphenyl)methanamine (CAS No. 203436-48-0) represents a compelling fusion of two such pharmacophores: the thiophene ring and the benzylamine moiety. Thiophene and its derivatives are renowned for their diverse biological activities, which are attributed to the unique electronic properties of the sulfur-containing aromatic ring.[1][2] Similarly, benzylamine derivatives are integral components of numerous biologically active compounds, contributing to their interaction with various physiological targets.[3] The conjugation of these two fragments in this compound creates a novel scaffold with significant potential for exploration in drug discovery and materials science. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, a detailed synthetic protocol, and an analysis of its spectral characteristics, offering a foundational resource for researchers in the field.

Molecular Structure and Identification

-

Chemical Name: this compound

-

Synonyms: 4-(2-Thienyl)benzylamine, [4-(Thiophen-2-yl)phenyl]methanamine[1]

-

CAS Number: 203436-48-0[4]

-

Molecular Formula: C₁₁H₁₁NS[1]

-

Molecular Weight: 189.28 g/mol

-

Appearance: Solid (physical form)

Synthesis and Mechanistic Considerations

The synthesis of this compound is most efficiently achieved through a two-step sequence that leverages well-established and robust chemical transformations: a Suzuki-Miyaura cross-coupling reaction followed by a reductive amination. This approach offers high yields and functional group tolerance.

Step 1: Suzuki-Miyaura Cross-Coupling

The initial and crucial step involves the formation of the carbon-carbon bond between the phenyl and thiophene rings to construct the 4-(thiophen-2-yl)benzaldehyde intermediate. The Suzuki-Miyaura reaction is the method of choice for this transformation due to its mild reaction conditions and broad substrate scope.[5] The preferred pathway involves the coupling of 4-formylphenylboronic acid with 2-bromothiophene.

Experimental Protocol: Synthesis of 4-(Thiophen-2-yl)benzaldehyde

Materials:

-

4-Formylphenylboronic acid

-

2-Bromothiophene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 4-formylphenylboronic acid (1.2 equivalents), 2-bromothiophene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Add a 4:1 mixture of toluene and water.

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the mixture.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Separate the organic layer, and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(thiophen-2-yl)benzaldehyde as a solid.

Step 2: Reductive Amination

The second step transforms the aldehyde intermediate into the target primary amine, this compound. Reductive amination is a highly effective method for this conversion, proceeding through the in situ formation of an imine followed by its reduction.[6]

Experimental Protocol: Synthesis of this compound

Materials:

-

4-(Thiophen-2-yl)benzaldehyde

-

Ammonium acetate or ammonia in methanol

-

Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-(thiophen-2-yl)benzaldehyde (1.0 equivalent) in methanol.

-

Add a large excess of ammonium acetate (e.g., 10 equivalents) or a solution of ammonia in methanol.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate, and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is limited, a combination of predicted values and data from analogous structures provides a useful profile.

| Property | Predicted/Reported Value | Source/Method | Significance in Drug Development |

| Molecular Weight | 189.28 g/mol | Calculated | Influences diffusion and transport across biological membranes. |

| Physical State | Solid | Affects formulation and handling. | |

| Boiling Point | 322.5 ± 30.0 °C | Predicted | Indicates volatility and thermal stability. |

| Density | 1.152 ± 0.06 g/cm³ | Predicted | Relevant for formulation and manufacturing processes. |

| logP (XLogP3) | 3.57 | Predicted[1] | A measure of lipophilicity, which affects solubility, absorption, and distribution. A value in this range suggests good membrane permeability. |

| pKa (Basic) | ~9.5 - 10.0 | Predicted (Analog) | The basicity of the primary amine is crucial for salt formation, solubility, and receptor interactions. This prediction is based on the pKa of benzylamine. |

| Aqueous Solubility | Low | Inferred | The relatively high logP suggests low solubility in water, which may necessitate formulation strategies to improve bioavailability. |

| Melting Point | Not available | - | Important for compound purity assessment and formulation development. |

Spectral Data Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenyl and thiophene rings, as well as the benzylic and amine protons.

-

Thiophene Protons (3H): These will appear as multiplets in the aromatic region, typically between δ 7.0 and 7.5 ppm. The specific coupling patterns will depend on the coupling constants between H3', H4', and H5'.

-

Phenyl Protons (4H): These will likely appear as two doublets (an AA'BB' system) due to the para-substitution pattern, in the range of δ 7.2 to 7.6 ppm. The doublet closer to the electron-donating aminomethyl group will be upfield compared to the doublet closer to the thiophene ring.

-

Benzylic Protons (-CH₂-): A singlet is expected around δ 3.8-4.0 ppm.

-

Amine Protons (-NH₂): A broad singlet, the chemical shift of which will be concentration and solvent dependent, typically between δ 1.5 and 2.5 ppm. This signal will exchange with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Thiophene Carbons (4C): Resonances are expected between δ 120 and 145 ppm.

-

Phenyl Carbons (6C): Signals will appear in the aromatic region (δ 125-145 ppm). The ipso-carbons (C1 and C4) will have distinct chemical shifts.

-

Benzylic Carbon (-CH₂-): A signal is expected around δ 45-50 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretching: A medium to weak absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C-H Stretching (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretching (Aromatic): Several absorptions in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: An absorption in the 1020-1250 cm⁻¹ range.

-

Thiophene Ring Vibrations: Characteristic bands for the thiophene ring will also be present.[7]

Mass Spectrometry (MS) (Predicted)

-

Molecular Ion (M⁺): A prominent peak at m/z = 189, corresponding to the molecular weight of the compound.

-

Fragmentation: A significant fragment at m/z = 172 is expected, resulting from the loss of the amino group (NH₂). Another characteristic fragment would be the tropylium-like ion at m/z = 91, although the thienylphenylmethyl cation would also be a stable fragment.

Potential Applications and Biological Activity

While specific biological data for this compound is not extensively published, the structural motifs suggest a high potential for biological activity. Benzylamine and thenylamine (thiophenemethylamine) derivatives have shown promise as cytotoxic agents against melanoma cells, inducing apoptosis and reducing cell migration and metastasis.[2] The mechanism of action for some of these related compounds involves the alteration of key signaling pathways, such as the Wnt/β-catenin pathway.[2]

The thiophene moiety itself is a well-known pharmacophore present in numerous approved drugs with a wide range of therapeutic applications.[1] However, it is also important to consider potential metabolic liabilities. The thiophene ring can undergo metabolic activation by cytochrome P450 enzymes to form reactive intermediates, which can lead to toxicity.[1] Therefore, any drug development program involving this scaffold should include early-stage toxicology and metabolism studies.

The potential for this compound to exhibit anticancer, anti-inflammatory, or antimicrobial properties warrants further investigation.[8][9][10] The primary amine provides a handle for further derivatization to explore structure-activity relationships and optimize for potency and selectivity against various biological targets.

Conclusion

This compound is a molecule of significant interest due to its hybrid structure, combining the pharmacologically relevant thiophene and benzylamine moieties. This guide has provided a comprehensive overview of its synthesis, predicted physicochemical properties, and spectral characteristics. While a lack of extensive experimental data necessitates a reliance on predictive methods and analogies to related structures, the information presented herein serves as a robust starting point for researchers. The proposed synthetic route is practical and high-yielding, and the predicted properties offer valuable insights for its handling, formulation, and potential biological evaluation. Further experimental validation of these properties and exploration of the biological activity of this promising scaffold are highly encouraged.

References

-

LabSolutions. 4-(Thien-2-yl)benzylamine. [Link]

-

García-Gutiérrez, L., et al. (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. Cancers, 10(9), 294. [Link]

-

Aziz, J., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 1-13. [Link]

-

Preprints.org. Supporting Information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. [Link]

-

MDPI. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. [Link]

-

Zhou, X. M., et al. (1991). Antitumor agents. 120. New 4-substituted benzylamine and benzyl ether derivatives of 4'-O-demethylepipodophyllotoxin as potent inhibitors of human DNA topoisomerase II. Journal of medicinal chemistry, 34(12), 3346–3350. [Link]

-

MDPI. (1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride. [Link]

-

SciELO México. 1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones by Claisen Schmidt-Suzuki Cross Coupling and their Antibacterial and Antifungal Activity. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

ResearchGate. Synthesis of (1-(2-((5-(4-Substitutedphenyl) Furan/Thiophen-2-Yl) Methylene) Hydrazineyl)-3-(4-Hydroxyphenyl). [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

CyberLeninka. BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. [Link]

-

PubMed. Cytotoxicity and structure-activity relationships of four alpha-N-heterocyclic thiosemicarbazone derivatives crystal structure of 2-acetylpyrazine thiosemicarbazone. [Link]

-

ResearchGate. Bioactive compounds containing benzylamines. [Link]

-

PubMed Central. Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. [Link]

-

National Institute of Standards and Technology. Thiophene. [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. [Link]

-

ResearchGate. Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives. [Link]

-

MySkinRecipes. Thiophene Derivatives. [Link]

-

National Institute of Standards and Technology. Thiophene. [Link]

-

SpectraBase. 1-(4-Thiophen-2-ylphenyl)-2-triphenylphosphoranylideneethanone - Optional[MS (GC)] - Spectrum. [Link]

-

PubChem. [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine. [Link]

-

Journal of the Indian Chemical Society. Synthesis, computational and biological activities of 2-[2-(4-arylamino)-4-methylphenylaminothiazol-5-oyl]naphthalenes. [Link]

-

ResearchGate. High Resolution IR-Spectra of Furane and Thiophene. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. keyorganics.net [keyorganics.net]

- 5. Synthesis of (E)-(4-(Aryl)phenyl)(3-(2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones by Claisen Schmidt-Suzuki Cross Coupling and their Antibacterial and Antifungal Activity [scielo.org.mx]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Antitumor agents. 120. New 4-substituted benzylamine and benzyl ether derivatives of 4'-O-demethylepipodophyllotoxin as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cyberleninka.ru [cyberleninka.ru]

- 10. Cytotoxicity and structure-activity relationships of four alpha-N-heterocyclic thiosemicarbazone derivatives crystal structure of 2-acetylpyrazine thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the IUPAC Nomenclature of Substituted Thiophene Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted thiophene compounds. Thiophene and its derivatives are crucial building blocks in medicinal chemistry and materials science, making a thorough understanding of their nomenclature essential for clear communication and documentation in research and development.[1][2][3][4] This document outlines the fundamental principles of thiophene nomenclature, from the basic numbering of the ring to the complex rules governing polysubstituted and fused-ring systems.

The Thiophene Ring: Structure and Numbering

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom.[1] The IUPAC-preferred numbering of the thiophene ring begins at the sulfur atom, which is assigned position 1. The carbon atoms are then numbered sequentially to 5, moving around the ring.

References

The Discovery and Enduring Legacy of Thiophene-Based Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of thiophene-based compounds. From its serendipitous discovery as a contaminant in benzene to its current status as a privileged scaffold in medicinal chemistry, the journey of thiophene is a testament to the intricate relationship between fundamental organic chemistry and modern drug development. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and elucidates the signaling pathways through which prominent thiophene-containing drugs exert their therapeutic effects.

The Serendipitous Discovery of Thiophene

The history of thiophene began in 1882 with the German chemist Viktor Meyer.[1][2] At the time, a common chemical test for benzene involved the formation of a blue dye, indophenin, when mixed with isatin and sulfuric acid.[1][3] Meyer discovered that highly purified benzene did not produce this color, leading him to correctly deduce that an impurity in crude benzene was responsible for the reaction.[1][2] He successfully isolated this sulfur-containing heterocyclic compound and named it "thiophene," derived from the Greek words "theion" (sulfur) and "phaino" (to show or appear).[3][4] This discovery not only introduced a new class of heterocyclic compounds but also highlighted the close resemblance in physical properties between thiophene and benzene, a concept that would later become pivotal in drug design. Thiophene and its derivatives are naturally found in petroleum and coal tar, sometimes at concentrations of up to 1-3%.[1]

Key Synthetic Methodologies for Thiophene-Based Compounds

The development of synthetic routes to thiophene and its derivatives has been crucial for exploring their chemical and biological potential. Several classical and modern methods are employed, each offering distinct advantages in accessing a variety of substitution patterns.

Paal-Knorr Thiophene Synthesis

One of the most fundamental methods for constructing the thiophene ring is the Paal-Knorr synthesis. This reaction involves the cyclization of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[5][6][7][8]

Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylthiophene

-

Reactants: Hexane-2,5-dione (1,4-dicarbonyl compound), Phosphorus Pentasulfide (P₄S₁₀).

-

Procedure: A mixture of hexane-2,5-dione and phosphorus pentasulfide is heated, often without a solvent or in a high-boiling inert solvent like xylene or toluene. The reaction is typically refluxed for several hours.

-

Work-up: After cooling, the reaction mixture is poured into water or a dilute sodium carbonate solution to decompose the excess sulfurizing agent. The product is then extracted with an organic solvent (e.g., diethyl ether), washed, dried over an anhydrous salt (e.g., MgSO₄), and purified by distillation.

-

Caution: This reaction should be performed in a well-ventilated fume hood as it can generate toxic hydrogen sulfide (H₂S) gas.[9]

Logical Workflow for Paal-Knorr Synthesis

Caption: A typical workflow for the Paal-Knorr thiophene synthesis.

Gewald Aminothiophene Synthesis

The Gewald reaction is a versatile and widely used multi-component reaction for the synthesis of 2-aminothiophenes.[1][10][11] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[10]

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

-

Reactants: Butan-2-one (ketone), Ethyl cyanoacetate (α-cyanoester), Elemental sulfur, and a base (e.g., morpholine or triethylamine).

-

Procedure: The ketone, ethyl cyanoacetate, and sulfur are suspended in a solvent such as ethanol or methanol. The base is added dropwise at room temperature or with gentle heating. The reaction is typically stirred for several hours.

-

Work-up: The reaction mixture is often cooled to induce precipitation of the product. The solid is collected by filtration, washed with a cold solvent (e.g., ethanol), and can be further purified by recrystallization.

-

Yields: The Gewald reaction is known for its good to excellent yields, often in the range of 75-98%.[12]

Experimental Workflow for Gewald Synthesis

Caption: A generalized workflow for the Gewald aminothiophene synthesis.

Volhard-Erdmann Cyclization

This method involves the synthesis of thiophenes by the cyclization of 1,4-difunctional compounds, such as disodium succinate, with phosphorus heptasulfide.[13][14][15][16]

Experimental Protocol: Synthesis of 3-Methylthiophene

-

Reactants: Itaconic acid is converted to its disodium salt and then reacted with phosphorus heptasulfide (P₄S₇).

-

Procedure: The reaction is typically carried out by heating the reactants together at a high temperature.

-

Work-up: The resulting thiophene derivative is isolated by distillation from the reaction mixture.

Thiophene-Based Compounds in Drug Development

The thiophene ring is considered a "privileged scaffold" in medicinal chemistry. Its structural and electronic similarity to the benzene ring allows it to act as a bioisostere, often leading to improved pharmacological properties.[2] As of the last decade, approximately 26 drugs containing a thiophene nucleus have been approved by the US FDA across various therapeutic classes.[3]

Lornoxicam: A Non-Steroidal Anti-Inflammatory Drug (NSAID)

Lornoxicam is a potent NSAID used for the management of pain and inflammation.[17] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.

Synthesis of Lornoxicam: The synthesis of lornoxicam is a multi-step process that can start from 2,5-dichlorothiophene.[17] A key intermediate is 6-chloro-4-hydroxy-2-methyl-2-H-thieno[2,3-e]-1,2-thiazine carboxylic acid methyl ester-1,1-dioxide, which is then reacted with 2-aminopyridine in a solvent like xylene.[18]

| Parameter | Value | Reference |

| Starting Material | 2,5-dichlorothiophene | [17] |

| Overall Yield | 12.3% | [17] |

| Final Step | Ammonolysis with 2-aminopyridine | [18] |

| Purification | Recrystallization from 1,4-dioxane | [17] |

Spectroscopic Data for Lornoxicam:

| Technique | Key Signals |

| ¹H NMR | Signals corresponding to the pyridine and thienothiazine ring protons. |

| ¹³C NMR | Resonances for the carbonyl and aromatic carbons. |

| IR (KBr, cm⁻¹) | Characteristic peaks for N-H, C=O, and S=O stretching vibrations. |

| Mass Spec (m/z) | Molecular ion peak corresponding to its molecular weight. |

Signaling Pathway: COX-2 Inhibition

Lornoxicam exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated during inflammation. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.

COX-2 Signaling Pathway Inhibition by Lornoxicam

Caption: Lornoxicam inhibits COX-2, blocking prostaglandin synthesis.

Clopidogrel: An Antiplatelet Agent

Clopidogrel is a widely prescribed antiplatelet medication used to prevent blood clots in patients with a history of heart attack or stroke. It is a prodrug that is metabolized in the liver to its active form, which then irreversibly binds to the P2Y₁₂ receptor on platelets.

Synthesis of Clopidogrel: The synthesis of clopidogrel can be achieved through various routes, often starting from 2-chlorobenzyl cyanide.[19] A key step involves the resolution of a racemic intermediate to obtain the therapeutically active S-(+)-enantiomer.

| Parameter | Value | Reference |

| Starting Material | 2-chlorobenzyl cyanide | [19] |

| Overall Yield | 16% (reported in one study) | [19] |

| Key Step | Resolution of racemic mixture | [20] |

| Final Salt Form | Bisulfate salt | [20] |

Spectroscopic Data for Clopidogrel:

| Technique | Key Signals | Reference |

| ¹H NMR | Signals for the aromatic protons, the protons on the tetrahydrothienopyridine ring, and the methyl ester. | [21][22] |

| ¹³C NMR | Resonances for the ester carbonyl, aromatic carbons, and carbons of the heterocyclic system. | [23][24] |

| IR (KBr, cm⁻¹) | Peaks for C=O stretching of the ester and aromatic C-H stretching. | [25] |

| Mass Spec (m/z) | Molecular ion peak and characteristic fragmentation pattern. | [25] |

Signaling Pathway: P2Y₁₂ Receptor Antagonism

The active metabolite of clopidogrel irreversibly blocks the P2Y₁₂ receptor, a key ADP receptor on the platelet surface. This prevents ADP from binding and initiating a signaling cascade that leads to platelet activation and aggregation. The downstream effects include the inhibition of adenylyl cyclase, leading to lower levels of cyclic AMP (cAMP), and the prevention of the activation of glycoprotein IIb/IIIa receptors, which are essential for platelet aggregation.[2][26]

P2Y12 Receptor Signaling Pathway and Clopidogrel Inhibition

Caption: Clopidogrel's active metabolite blocks the P2Y12 receptor.

Olanzapine: An Atypical Antipsychotic

Olanzapine is an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder.[3] Its therapeutic effects are attributed to its antagonist activity at multiple neurotransmitter receptors, particularly dopamine D₂ and serotonin 5-HT₂A receptors.[2][3][11]

Synthesis of Olanzapine: Olanzapine can be synthesized by the reaction of 2-methyl-4H-3-thia-4,9-diazabenzo[f]azulen-10-ylamine hydrochloride with piperazine, followed by methylation.[27]

| Parameter | Value | Reference |

| Key Intermediate | 2-methyl-4H-3-thia-4,9-diazabenzo[f]azulen-10-ylamine hydrochloride | [27] |

| Final Step | Reaction with N-methylpiperazine | [5] |

| Yield | 84% (in one reported method) | [5] |

| Purification | Crystallization | [28] |

Spectroscopic Data for Olanzapine:

| Technique | Key Signals | Reference |

| ¹H NMR | Signals for the aromatic protons, the methyl group, and the piperazine protons. | [29] |

| ¹³C NMR | Resonances for the aromatic and heterocyclic carbons. | [30][31] |

| IR (KBr, cm⁻¹) | Characteristic peaks for N-H, C=N, and C-S stretching vibrations. | [29] |

| Mass Spec (m/z) | Molecular ion peak at 312.43 g/mol . | [32] |

Signaling Pathways: Dopamine and Serotonin Receptor Antagonism

Olanzapine's antipsychotic action is believed to be mediated through a combination of dopamine and serotonin receptor antagonism. By blocking D₂ receptors in the mesolimbic pathway, it reduces positive symptoms like hallucinations and delusions.[3] Its antagonism of 5-HT₂A receptors is thought to contribute to its efficacy against negative symptoms and its lower incidence of extrapyramidal side effects compared to typical antipsychotics.[4] The 5-HT₂A receptor is coupled to the Gq signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol triphosphate (IP₃) and diacylglycerol (DAG).[1][3] D₂ receptors are coupled to Gi proteins, which inhibit adenylyl cyclase and reduce cAMP levels.[10]

Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism by Olanzapine

Caption: Olanzapine blocks both Dopamine D2 and Serotonin 5-HT2A receptors.

Conclusion

The discovery of thiophene has paved the way for the development of a vast array of compounds with significant applications, particularly in medicinal chemistry. The unique physicochemical properties of the thiophene ring have made it an indispensable tool for medicinal chemists in the design of novel therapeutic agents. The synthetic methodologies detailed in this guide provide a foundation for the continued exploration of thiophene chemistry, while the elucidation of the signaling pathways of key thiophene-based drugs offers insights into their mechanisms of action and opportunities for the development of next-generation therapeutics. As research in this field continues, the legacy of Viktor Meyer's discovery will undoubtedly continue to expand, leading to new and improved treatments for a wide range of diseases.

References

- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 4. Signal transduction pathways modulated by the D2 subfamily of dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 9. benchchem.com [benchchem.com]

- 10. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 11. Gewald Reaction [organic-chemistry.org]

- 12. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Volhard–Erdmann cyclization - Wikipedia [en.wikipedia.org]

- 14. Volhard-Erdmann Cyclization 's chemicals dictionary [lookchem.com]

- 15. Volhard-Erdmann Cyclization [drugfuture.com]

- 16. expertsmind.com [expertsmind.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. msudenver.edu [msudenver.edu]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Clopidogrel(113665-84-2) 1H NMR [m.chemicalbook.com]

- 23. researchgate.net [researchgate.net]

- 24. spectrabase.com [spectrabase.com]

- 25. archives.ijper.org [archives.ijper.org]

- 26. P2Y12 Inhibition beyond Thrombosis: Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Thiophene synthesis [organic-chemistry.org]

- 29. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 30. Olanzapine | C17H20N4S | CID 135398745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Olanzapine [webbook.nist.gov]

electrophilic aromatic substitution reactions of thiophene

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of Thiophene

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone scaffold in medicinal chemistry and materials science. Its unique electronic properties make it highly susceptible to electrophilic aromatic substitution (EAS) reactions, providing a versatile platform for the synthesis of a wide array of functionalized derivatives. This technical guide offers a comprehensive overview of the core principles governing the reactivity and regioselectivity of thiophene in EAS reactions. It provides detailed discussions and experimental protocols for key transformations including nitration, halogenation, sulfonation, Friedel-Crafts acylation, and the Vilsmeier-Haack reaction, supported by quantitative data and mechanistic diagrams.

Core Principles of Reactivity and Regioselectivity

Thiophene is classified as an electron-rich aromatic heterocycle, which makes it significantly more reactive towards electrophiles than benzene.[1] The sulfur atom's ability to donate a lone pair of electrons into the π-system stabilizes the carbocation intermediate (the σ-complex or arenium ion) formed during the electrophilic attack.[1][2]

Reactivity Profile

The reactivity of five-membered aromatic heterocycles in EAS reactions follows the general order: pyrrole > furan > thiophene > benzene.[3][4] Thiophene's lower reactivity compared to furan and pyrrole is attributed to the higher electronegativity of oxygen and nitrogen, respectively, and the greater resonance stabilization of the thiophene ring itself.[3] However, its enhanced reactivity over benzene is substantial; for instance, the rate of bromination for thiophene is approximately 10⁷ times faster than that of benzene.[5]

| Compound | Relative Rate of Acetylation (vs. Benzene) | Relative Rate of Bromination (vs. Benzene) |

| Benzene | 1 | 1 |

| Thiophene | 1.2 x 10⁵ | ~10⁷ - 10⁸ |

| Furan | 1.0 x 10⁶ | >10¹¹ |

| Pyrrole | 5.0 x 10⁷ | ~10¹⁸ |

Data compiled from various sources indicating the significantly higher reactivity of thiophene and other heterocycles compared to benzene.

General Mechanism

The electrophilic aromatic substitution on thiophene proceeds via a two-step mechanism:

-

Attack on the Electrophile : The π-electron system of the thiophene ring acts as a nucleophile, attacking an electrophile (E⁺) to form a resonance-stabilized σ-complex.[1] This step is typically the rate-determining step.[3][4]

-

Deprotonation : A base removes a proton from the carbon atom bonded to the electrophile, restoring the aromaticity of the ring to yield the substituted product.[1]

Caption: General two-step mechanism of EAS on thiophene.

Regioselectivity: Preference for α-Substitution

Electrophilic substitution on an unsubstituted thiophene ring occurs preferentially at the C2 (α) position over the C3 (β) position.[3][6] This regioselectivity is dictated by the relative stability of the intermediate σ-complex. Attack at the C2 position allows for the positive charge to be delocalized over three resonance structures, including a stable structure where the sulfur atom's lone pair participates.[1][6] In contrast, attack at the C3 position results in a less stable intermediate with only two possible resonance structures, neither of which directly involves the sulfur atom in stabilizing the initial carbocation.[1]

Caption: C2 attack leads to a more stable σ-complex.

Key Electrophilic Substitution Reactions

Due to its high reactivity, thiophene often undergoes substitution under milder conditions than those required for benzene.

Nitration

The nitration of thiophene is a sensitive reaction. Using the standard nitrating mixture of concentrated nitric and sulfuric acids can lead to violent, explosive reactions due to autocatalytic nitrosation.[7] Milder and more controlled conditions are required. The most successful reagent is acetyl nitrate, prepared in situ from nitric acid and acetic anhydride.[7][8] This method avoids the complications of nitrosation and gives good yields of 2-nitrothiophene, typically accompanied by about 15% of the 3-nitro isomer.[9]

| Reagent | Conditions | Major Product | Typical Yield | Ref. |

| HNO₃ / Acetic Anhydride | 10°C | 2-Nitrothiophene | ~85% (total isomers) | [8][9] |

| Fe³⁺-Montmorillonite Clay / HNO₃ | 80°C | 2-Nitrothiophene | High selectivity | [9] |

Experimental Protocol: Nitration with Acetyl Nitrate [8]

-

Preparation of Nitrating Mixture : Dissolve 80 g (1.2 moles) of fuming nitric acid (sp. gr. 1.51) in 600 cc of glacial acetic acid. Keep this solution cooled.

-

Reaction Setup : In a 2-liter three-necked flask equipped with a stirrer, thermometer, and separatory funnel, place half of the nitric acid solution and cool it to 10°C.

-

Thiophene Solution : Dissolve 84 g (1 mole) of thiophene in 340 cc of acetic anhydride.

-

Addition : With moderate stirring, add half of the thiophene solution dropwise to the nitrating mixture, ensuring the temperature does not rise above room temperature.

-

Completion : After the initial addition, cool the reaction mixture back to 10°C and rapidly introduce the remaining nitric acid solution, followed by the gradual addition of the remaining thiophene solution.

-

Work-up : Allow the mixture to stand at room temperature for two hours. The product, 2-nitrothiophene, can then be isolated through standard extraction and purification procedures.

Halogenation

Halogenation of thiophene is extremely rapid, even at low temperatures, and can easily lead to polysubstitution.[10] Careful control of reaction conditions is necessary to achieve mono-substitution.

| Reagent | Conditions | Major Product | Typical Yield | Ref. |

| SO₂Cl₂ | Reflux | 2-Chlorothiophene | Good | [11] |

| Br₂ in Acetic Acid | 10-15°C | 2-Bromothiophene | ~75% | [10] |

| N-Iodosuccinimide (NIS) / Acetic Acid | 0°C | 2-Iodothiophene | Good | [11] |

Experimental Protocol: Monobromination of Thiophene

-

Setup : In a flask protected from light, dissolve thiophene in a suitable solvent such as glacial acetic acid or carbon tetrachloride.

-

Cooling : Cool the solution to approximately -30°C to control the reaction's high rate.

-

Addition : Slowly add an equimolar amount of bromine, dissolved in the same solvent, to the thiophene solution with vigorous stirring.

-

Monitoring : Monitor the reaction by TLC or GC to ensure mono-substitution is favored.

-

Work-up : Once the reaction is complete, quench with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine. Isolate the product via extraction and purify by distillation.

Sulfonation

Thiophene's high reactivity towards sulfonation forms the basis for its industrial separation from benzene.[5] It reacts readily with cold concentrated sulfuric acid. A milder reagent, such as a pyridine-SO₃ complex, can also be used for more controlled sulfonation.

| Reagent | Conditions | Product | Typical Yield | Ref. |

| 95% H₂SO₄ | Room Temperature | Thiophene-2-sulfonic acid | High | [12] |

| Bis(trimethylsilyl) sulfate | 100°C, 2h (3-fold excess) | Thiophene-2-sulfonic acid | 77% | [13] |

| Fluosulfonic Acid | 0-5°C, 2h | Thiophene-2-sulfonic acid | 45% (as Ba salt) | [14] |

Experimental Protocol: Sulfonation with Bis(trimethylsilyl) sulfate [13]

-

Reactants : A mixture of 10.9 g (0.045 mole) of bis(trimethylsilyl) sulfate (BTS) and 1.3 g (0.015 mole) of thiophene is prepared. Using a 3-fold excess of BTS is crucial to suppress tar formation and improve yield.

-

Reaction : The mixture is heated in a sealed glass tube for 2 hours at 100°C.

-

Isolation : After cooling, the reaction mixture is poured into 10 ml of water. The thiophenesulfonic acid is isolated as its barium salt by adding a suitable barium source. The yield of the barium salt is approximately 2.7 g (77%).

Friedel-Crafts Acylation

Friedel-Crafts acylation is a highly effective method for introducing an acyl group, primarily at the C2 position. While strong Lewis acids like AlCl₃ can be used, they may also induce polymerization of the thiophene ring.[10] Milder catalysts such as tin tetrachloride (SnCl₄) or solid-acid catalysts like Hβ zeolite are often preferred to achieve high yields with minimal side products.[10][15][16]

| Acylating Agent | Catalyst | Conditions | Product | Typical Yield | Ref. |

| Acetic Anhydride | Hβ Zeolite | 60°C | 2-Acetylthiophene | 98.6% | [15] |

| Acetyl Chloride | SnCl₄ | Ambient Temperature | 2-Acetylthiophene | ~90% | [17] |

| Acetic Anhydride | Phosphoric Acid | Heat | 2-Acetylthiophene | Good | [10] |

Experimental Protocol: Acylation with Acetic Anhydride over Hβ Zeolite [15]

-

Setup : The reaction is conducted in a 50 ml round-bottomed flask equipped with a condenser, thermometer, and magnetic stirrer, heated in a water bath.

-

Reactants : 8.4 g (1.0 mol) of thiophene and 30.6 g (3.0 mol) of acetic anhydride are introduced into the flask.

-

Catalyst Addition : 1.17 g of fresh Hβ zeolite catalyst is added to the reaction mixture.

-

Reaction : The mixture is stirred magnetically at 60°C. The reaction progress is monitored over time. A conversion of nearly 99% can be achieved.

-

Work-up : The solid catalyst is filtered off and can be regenerated and reused. The product, 2-acetylthiophene, is isolated from the filtrate by distillation.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild and efficient method for formylating electron-rich aromatic rings, including thiophene. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[18][19][20] This electrophile then attacks the thiophene ring, primarily at the C2 position, to yield thiophene-2-carbaldehyde after aqueous work-up.[21]

References

- 1. benchchem.com [benchchem.com]

- 2. brainly.in [brainly.in]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Page loading... [guidechem.com]

- 5. Thiophene - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 10. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 11. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 12. youtube.com [youtube.com]

- 13. afinitica.com [afinitica.com]

- 14. US2480465A - Thiophene sulfonic acid preparation - Google Patents [patents.google.com]

- 15. tsijournals.com [tsijournals.com]

- 16. researchgate.net [researchgate.net]

- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 18. benchchem.com [benchchem.com]

- 19. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 20. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1-(4-Thiophen-2-ylphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of 1-(4-Thiophen-2-ylphenyl)methanamine, including its molecular formula and weight. Due to the limited availability of direct experimental data for this specific compound, this document also presents information on the closely related and more extensively studied analogue, 1-(4-Thiophen-2-ylphenyl)ethanamine, for comparative purposes. Furthermore, a plausible synthetic protocol for this compound is proposed, based on established chemical transformations.

Core Compound Data

| Property | This compound | 1-(4-Thiophen-2-ylphenyl)ethanamine |

| Molecular Formula | C₁₁H₁₁NS | C₁₂H₁₃NS[1] |

| Molecular Weight | 189.28 g/mol (Calculated) | 203.31 g/mol [1] |

| IUPAC Name | (4-(thiophen-2-yl)phenyl)methanamine | 1-(4-thiophen-2-yl)ethanamine[1] |

| Synonyms | Not available | 1-[4-(2-thienyl)phenyl]ethanamine[1] |

Proposed Experimental Protocol: Synthesis of this compound

A viable synthetic route to this compound involves a two-step process starting from the corresponding aldehyde, 4-(thiophen-2-yl)benzaldehyde. This process consists of the formation of an intermediate imine, followed by its reduction to the desired primary amine. This method, known as reductive amination, is a widely used and effective strategy for the synthesis of amines.

Step 1: Synthesis of 4-(thiophen-2-yl)benzaldehyde (Intermediate)

This intermediate can be synthesized via a Suzuki coupling reaction between 4-formylphenylboronic acid and 2-bromothiophene.

-

Reactants: 4-formylphenylboronic acid, 2-bromothiophene, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a suitable solvent system (e.g., toluene/ethanol/water).

-

Procedure: The reactants are combined in the solvent system and heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: The reaction mixture is cooled, and the organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography to yield pure 4-(thiophen-2-yl)benzaldehyde.

Step 2: Reductive Amination to this compound

-

Reactants: 4-(thiophen-2-yl)benzaldehyde, a source of ammonia (e.g., ammonium acetate or a solution of ammonia in an alcohol), and a reducing agent (e.g., sodium borohydride or sodium cyanoborohydride).

-

Procedure: The 4-(thiophen-2-yl)benzaldehyde is dissolved in a suitable solvent (e.g., methanol or ethanol), and the ammonia source is added. The mixture is stirred to facilitate the formation of the intermediate imine. Subsequently, the reducing agent is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored for the disappearance of the imine intermediate.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The residue is then subjected to an appropriate work-up, which may include extraction and washing. The final product, this compound, is purified by a suitable method such as column chromatography or crystallization.

Visualized Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthesis of this compound.

References

SMILES notation for 1-(4-Thiophen-2-ylphenyl)methanamine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 1-(4-Thiophen-2-ylphenyl)methanamine is a novel chemical entity with limited to no specific data available in peer-reviewed literature. This guide provides a scientifically-grounded overview based on established chemical principles and data from closely related analogues. The experimental protocols described are representative methods for the synthesis of this class of biaryl compounds and have not been experimentally validated for this specific molecule.

Compound Identification and Properties

This compound is a biaryl compound featuring a thiophene ring linked to a phenylmethanamine moiety. This structure is of interest in medicinal chemistry due to the prevalence of the thiophene scaffold in pharmacologically active molecules.

SMILES Notation: NCc1ccc(cc1)c2cccs2

Quantitative Data Summary

As specific experimental data is not available, the following table summarizes calculated physicochemical properties. Experimental biological data for this compound has not been reported.

| Property | Value | Data Source |

| Molecular Formula | C₁₁H₁₁NS | Calculated |

| Molecular Weight | 189.28 g/mol | Calculated |

| Canonical SMILES | C1=CC(=C(C=C1)CN)C2=CC=CS2 | Calculated |

| InChI Key | BAVXOKYDEITXCS-UHFFFAOYSA-N | Calculated |

| XLogP3 | 2.5 | Predicted |

| Hydrogen Bond Donors | 1 | Predicted |

| Hydrogen Bond Acceptors | 2 | Predicted |

| IC₅₀ / Kᵢ / EC₅₀ | Data Not Available | - |

Representative Synthesis Protocols

A plausible and efficient synthetic route to this compound involves a two-step process: a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the biaryl core, followed by the reduction of a nitrile group to the desired primary amine.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Synthesis of 4-(Thiophen-2-yl)benzonitrile

Materials:

-

4-Bromobenzonitrile (1.0 eq)

-

Thiophene-2-boronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

1,4-Dioxane

-

Deionized Water

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzonitrile, thiophene-2-boronic acid, and potassium carbonate.

-

Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Add the catalyst, Pd(PPh₃)₄, to the flask.

-

Introduce a degassed 4:1 mixture of 1,4-dioxane and water via cannula.

-

Heat the reaction mixture to 90°C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer. Wash the organic phase sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 4-(thiophen-2-yl)benzonitrile.

Experimental Protocol: Nitrile Reduction

Reaction: Synthesis of this compound

Materials:

-

4-(Thiophen-2-yl)benzonitrile (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (2.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized Water

-

Sodium hydroxide (NaOH) solution (15% w/v)

-

Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried three-neck flask under a nitrogen atmosphere, add a suspension of LiAlH₄ in anhydrous THF.

-

Cool the suspension to 0°C using an ice bath.

-

Dissolve 4-(thiophen-2-yl)benzonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel. Maintain the temperature at 0°C during the addition.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction back to 0°C and quench it carefully by the sequential, dropwise addition of water, followed by 15% aqueous NaOH solution, and finally more water (Fieser workup).

-

Stir the resulting granular precipitate vigorously for 1 hour.

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the product via column chromatography or crystallization.

Biological Activity and Potential Applications

While no biological data exists for this compound specifically, the thiophene scaffold is a privileged structure in drug discovery. Thiophene-containing compounds are known to exhibit a wide range of biological activities. This suggests that the title compound could be a valuable starting point for medicinal chemistry programs.

Caption: Reported biological activities of the thiophene chemical class.

General Biological Profile of Thiophene Derivatives:

-

Anticancer: Many thiophene derivatives have been synthesized and evaluated as inhibitors of various kinases, tubulin polymerization, and other oncology targets.

-

Anti-inflammatory: The thiophene ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents.

-

Antimicrobial: Thiophene-based compounds have demonstrated activity against a spectrum of bacteria and fungi.

-

Antiviral: Certain derivatives have shown potential in inhibiting viral replication, including for HIV.

The specific biological activity of this compound would need to be determined through in vitro and in vivo screening assays. Its structural similarity to known bioactive molecules makes it a candidate for screening in various therapeutic areas.

An In-Depth Technical Guide to Preliminary Research on Thiophenylmethanamine Analogues

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of the preliminary research and development stages for novel thiophenylmethanamine analogues. The thiophene nucleus, a sulfur-containing five-membered heterocycle, is a privileged pharmacophore in medicinal chemistry, recognized for its ability to serve as a bioisostere for the phenyl ring and to modulate physicochemical properties to enhance drug-receptor interactions and blood-brain barrier penetration.[1] Analogues of thiophenylmethanamine are of significant interest, particularly in the field of neuroscience, due to their structural similarity to phenethylamines and their potential to interact with monoamine transporters such as the dopamine transporter (DAT).[2][3][4] This document outlines robust methodologies for the synthesis, purification, characterization, and pharmacological evaluation of these compounds. We delve into the causality behind experimental choices, providing detailed, self-validating protocols for key procedures, from reductive amination synthesis to in vitro functional assays and preliminary in vivo assessments. The objective is to equip researchers with the foundational knowledge and practical tools necessary to explore this promising chemical space for the development of novel central nervous system (CNS) agents.

Chapter 1: The Thiophenylmethanamine Scaffold: A Gateway to CNS-Active Compounds

Introduction to the Thiophenylmethanamine Core

The thiophenylmethanamine scaffold consists of a thiophene ring linked to a methanamine group. The thiophene ring's electron-rich nature and lipophilicity make it an attractive component in CNS drug design, often improving membrane permeability.[1] Its structural similarity to the phenyl ring in classical psychostimulants like amphetamine allows it to function as a bioisostere, potentially leading to compounds with modulated pharmacological profiles.[5][6] The primary focus for analogue development is often on compounds that inhibit the dopamine transporter (DAT), a key protein in regulating synaptic dopamine levels.[7][8]

Rationale for Analogue Development

The development of analogues is driven by the pursuit of optimized pharmacological properties. By systematically modifying the core structure, researchers aim to:

-

Enhance Potency and Selectivity: Fine-tune interactions with the primary target (e.g., DAT) while minimizing off-target effects on the serotonin (SERT) or norepinephrine (NET) transporters.

-

Modulate Mechanism of Action: Distinguish between uptake inhibitors (which block transporter function) and substrate-releasers (which reverse transporter flux), as these mechanisms have different therapeutic and abuse liability profiles.[3]

-

Improve Pharmacokinetic Profile: Optimize absorption, distribution, metabolism, and excretion (ADME) properties to ensure sufficient brain penetration and duration of action.

Chapter 2: Synthetic Pathways and Characterization

Core Synthetic Strategy: Reductive Amination

Reductive amination is the most versatile and widely used method for synthesizing thiophenylmethanamine analogues.[9][10][11] This one-pot reaction involves the formation of an imine or iminium ion intermediate from a thiophenecarboxaldehyde (or a thienyl ketone) and a primary or secondary amine, followed by immediate reduction to the corresponding amine.[10][12][13]

Scientist's Note: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are mild enough to selectively reduce the protonated imine intermediate without significantly reducing the starting aldehyde or ketone.[9][11] This selectivity minimizes side-product formation and simplifies purification.

Detailed Protocol: Synthesis of N-methyl-1-(thiophen-2-yl)methanamine

This protocol details the synthesis of a representative analogue.

Materials:

-

Thiophene-2-carboxaldehyde

-

Methylamine (solution in THF or MeOH)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM, anhydrous)

-

Acetic Acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add thiophene-2-carboxaldehyde (1.0 eq).

-

Dissolve the aldehyde in anhydrous DCM.

-

Add methylamine solution (1.1 eq) dropwise while stirring at room temperature.

-

Add a few drops of glacial acetic acid to catalyze imine formation.[12] Stir the mixture for 1 hour.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) in portions. Caution: Gas evolution may occur.

-

Allow the reaction to stir at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography on silica gel.

Purification and Characterization

The identity and purity of the final compound must be rigorously confirmed.

-

¹H and ¹³C NMR: Confirms the chemical structure and assesses purity.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): Quantifies the purity of the final product, which should typically be >98% for use in biological assays.

Chapter 3: In Vitro Pharmacological Profiling

After synthesis and characterization, analogues must be evaluated for their biological activity. For CNS-active compounds targeting monoamine transporters, this involves a tiered approach of binding and functional assays.[14]

Target Affinity: Radioligand Binding Assay

This assay determines the affinity (Kᵢ) of a test compound for a specific target, such as the dopamine transporter (DAT).[15][16][17] It measures the ability of the test compound to compete with a radiolabeled ligand that has a known high affinity for the target.[18][19]

Protocol: Competitive Radioligand Binding for Human DAT

Materials:

-

Cell membranes from HEK293 cells stably expressing human DAT.

-

[³H]-WIN 35,428 (a well-characterized radioligand for DAT).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

-

Test compounds (thiophenylmethanamine analogues) at various concentrations.

-

Non-specific binding control: 10 µM GBR-12909 or cocaine.

-

GF/B glass fiber filters, pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

In a 96-well plate, combine in a final volume of 250 µL:

-

Total Binding: 150 µL membranes, 50 µL assay buffer, 50 µL [³H]-WIN 35,428.

-